molecular formula C15H12O3 B13749163 6-Benzoyl-m-toluic acid CAS No. 1147-41-7

6-Benzoyl-m-toluic acid

Cat. No.: B13749163
CAS No.: 1147-41-7
M. Wt: 240.25 g/mol
InChI Key: KNMXCIDAUYVUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzoyl-m-toluic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of m-toluic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-m-toluic acid undergoes several types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-Carboxy-m-toluic acid.

    Reduction: 6-Hydroxy-m-toluic acid.

    Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Scientific Research Applications

6-Benzoyl-m-toluic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzoyl-m-toluic acid involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic bonds with basic amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    m-Toluic acid: The parent compound, lacking the benzoyl group.

    p-Toluic acid: An isomer with the methyl group in the para position.

    o-Toluic acid: An isomer with the methyl group in the ortho position.

Uniqueness

6-Benzoyl-m-toluic acid is unique due to the presence of both a benzoyl group and a methyl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that other toluic acid derivatives may not be suitable for.

Properties

CAS No.

1147-41-7

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-benzoyl-5-methylbenzoic acid

InChI

InChI=1S/C15H12O3/c1-10-7-8-12(13(9-10)15(17)18)14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

KNMXCIDAUYVUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.